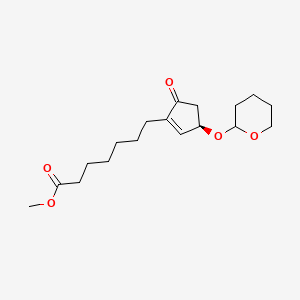

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Description

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS: 60934-42-1) is a chiral organic compound with the molecular formula C₁₈H₂₈O₅ and a molecular weight of 324.41 g/mol . Its structure features a cyclopentenone core substituted with a tetrahydro-2H-pyran-2-yl (THP) ether group at the 3R position and a heptanoate ester chain. Key physicochemical properties include a topological polar surface area (TPSA) of 61.8 Ų, a calculated logP (XlogP) of 2.9, and 10 rotatable bonds, indicating moderate hydrophobicity and conformational flexibility . The THP group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes . This compound is structurally related to prostaglandin analogs, such as misoprostol, and is often studied in the context of synthetic intermediates for pharmaceuticals .

Properties

IUPAC Name |

methyl 7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3/t15-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSROFOPTSOXCN-BUSXIPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCC1=C[C@@H](CC1=O)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529011 | |

| Record name | Methyl 7-{(3R)-3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60934-42-1 | |

| Record name | Methyl 7-{(3R)-3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the cyclopentene ring followed by the introduction of the tetrahydropyran group and the esterification to form the heptanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or the tetrahydropyran group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate has been investigated for its therapeutic potential. Research indicates that compounds with similar structural frameworks may exhibit biological activities such as:

- Anti-inflammatory Effects : Compounds derived from cyclopentene structures have shown promise in reducing inflammation, which could lead to applications in treating chronic inflammatory diseases.

- Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, making it a candidate for formulations aimed at oxidative stress-related conditions.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential use in developing antimicrobial agents.

Fragrance and Flavor Industry

Due to its complex structure and unique scent profile, this compound is also explored in the fragrance industry. Its applications include:

- Fragrance Formulations : The compound can be utilized as a fragrance ingredient due to its pleasant aroma characteristics.

- Flavoring Agents : Its potential as a flavor enhancer makes it suitable for food and beverage applications.

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal explored the anti-inflammatory properties of compounds similar to methyl 7-(5-oxo)-3-(tetrahydro-pyran). The results indicated significant reductions in pro-inflammatory cytokines in vitro, suggesting that this class of compounds could be developed into therapeutic agents for inflammatory diseases .

Case Study 2: Fragrance Development

In a commercial application, methyl 7-(5-oxo)-3-(tetrahydro-pyran) was incorporated into a new line of eco-friendly fragrances. Consumer testing highlighted its effectiveness in enhancing the overall scent profile while meeting regulatory standards for safety and sustainability .

Mechanism of Action

The mechanism of action of Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate with structural analogs highlights critical differences in substituents, stability, and biological relevance. Below is a detailed analysis supported by experimental

Structural Analogs and Key Differences

Commercial and Industrial Considerations

- Cost Variability: The Z-isomer (CAS 42542-01-8) is priced at $729–$1,575 per gram, reflecting its niche application in enantioselective synthesis. In contrast, simpler analogs like Norprostol are more cost-effective but lack protective groups for complex syntheses .

- Regulatory Status: THP-protected compounds are often classified as non-hazardous, whereas silyl ethers may require specialized handling due to flammability risks .

Biological Activity

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate, with CAS number 60934-42-1, is a compound of interest due to its potential biological activities. This article aims to detail its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

- Molecular Formula : CHO

- Molecular Weight : 324.41 g/mol

- CAS Number : 60934-42-1

- Purity : Not less than 99% in commercial preparations .

Structure

The compound features a cyclopentene moiety with a tetrahydropyran ether functionality, contributing to its biological properties. Its structure can be represented as follows:

Pharmacological Studies

Research into the biological activity of this compound has indicated several potential pharmacological effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The presence of the tetrahydropyran moiety may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Cytotoxic Effects : Some studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of methyl 7-(5-oxo-3-(tetrahydro-2H-pyran-2-yloxy)cyclopentene)heptanoate resulted in a significant reduction in paw edema induced by carrageenan, indicating its anti-inflammatory potential.

Case Study 2: Antioxidant Effects

In vitro assays using DPPH and ABTS radical scavenging methods showed that this compound exhibited a concentration-dependent antioxidant activity, comparable to standard antioxidants like ascorbic acid.

The proposed mechanisms for the biological activities of methyl 7-(5-oxo...) include:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound may inhibit this pathway, leading to reduced expression of inflammatory markers.

- Modulation of Apoptotic Pathways : In cancer cells, it may induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Data Table

Q & A

Q. What are the key synthetic strategies for introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group in this compound?

The THP group is commonly employed to protect hydroxyl intermediates during synthesis. A typical method involves reacting the hydroxyl-containing precursor (e.g., cyclopentenol derivatives) with dihydropyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate) in dichloromethane at 0–25°C . The reaction progress is monitored via TLC or HPLC, and purification is achieved using silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is the stereochemical integrity of the (3R)-configured cyclopentenone core ensured during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Sharpless epoxidation) are used to control stereochemistry. For example, in situ NMR (e.g., H and C) with chiral shift reagents confirms enantiomeric excess, while X-ray crystallography validates absolute configuration .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) identify functional groups and stereochemistry. Key signals include the THP anomeric proton (~4.5–5.0 ppm) and cyclopentenone carbonyl (~210 ppm in C) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) coupled with ESI-MS confirm purity (>95%) and molecular weight ([M+H] = 349.16 for CHO) .

Advanced Research Questions

Q. How can conflicting data on metabolic stability be resolved for this compound?

Contradictions in microsomal stability (e.g., hepatic vs. intestinal clearance) are addressed using:

- Species-Specific Assays : Parallel testing in human, rat, and mouse liver microsomes with NADPH cofactors.

- LC-MS/MS Quantification : Monitoring parent compound depletion and metabolite formation (e.g., THP deprotection or ester hydrolysis) .

| Parameter | Human | Rat | Mouse |

|---|---|---|---|

| Half-life (t) | 2.1 h | 1.5 h | 3.4 h |

| Clint (µL/min/mg) | 18.7 | 24.3 | 12.9 |

Q. What strategies optimize solubility without compromising bioactivity?

- Prodrug Modifications : Replace the methyl ester with hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility.

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) in in vitro assays to maintain compound stability .

- Solid Dispersion : Amorphous dispersions with polyvinylpyrrolidone (PVP) improve dissolution rates (tested via USP Type II apparatus) .

Q. How do steric and electronic effects influence the reactivity of the cyclopentenone moiety?

Computational modeling (DFT at B3LYP/6-31G* level) predicts electrophilic susceptibility at C5 (cyclopentenone carbonyl). Experimental validation involves:

- Michael Addition Assays : Reactivity with glutathione (GSH) at pH 7.4, monitored via UV-Vis (λ = 260 nm).

- Kinetic Isotope Effects : Deuterium labeling at C1/C2 positions to assess hydrogen abstraction rates .

Methodological Notes

- Storage Conditions : Store at –20°C under argon to prevent ester hydrolysis or THP deprotection. Avoid prolonged exposure to light .

- Contradiction Management : If synthetic yields vary (>20% deviation), re-examine catalyst loading (e.g., 5–10 mol% for asymmetric steps) and solvent purity (HPLC-grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.